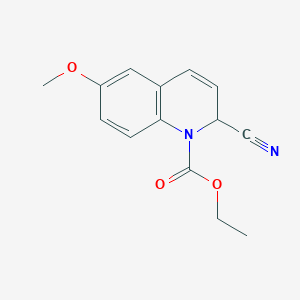![molecular formula C8H7N3O B14613466 1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one CAS No. 57711-25-8](/img/structure/B14613466.png)
1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one is a heterocyclic compound that belongs to the class of triazepines. This compound is characterized by a seven-membered ring containing three nitrogen atoms and one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of functionally substituted amidrazones in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a catalyst like palladium on carbon (Pd/C) . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the scalability of the process is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazepines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparación Con Compuestos Similares
1,2,4-Triazepines: These compounds share a similar triazepine ring structure but differ in the substitution pattern and functional groups.
Benzodiazepines: Although structurally different, benzodiazepines also contain a fused ring system with nitrogen atoms and exhibit similar pharmacological activities.
Uniqueness: 1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
57711-25-8 |
|---|---|
Fórmula molecular |
C8H7N3O |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
3,4-dihydro-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C8H7N3O/c12-8-6-3-1-2-4-7(6)9-5-10-11-8/h1-5H,(H,9,10)(H,11,12) |
Clave InChI |
IBGDNKGFQNPQDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NNC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


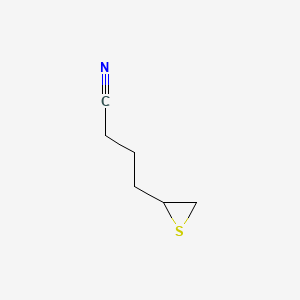
![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)
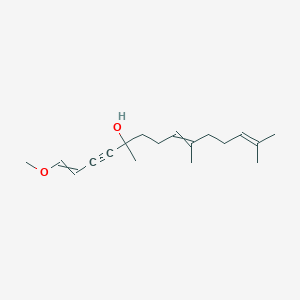
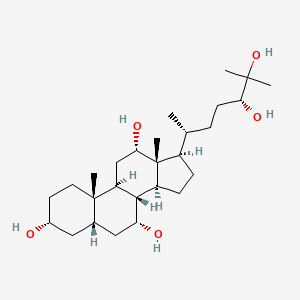
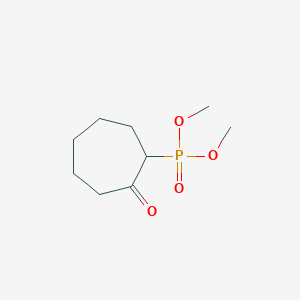
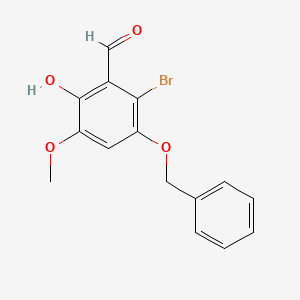
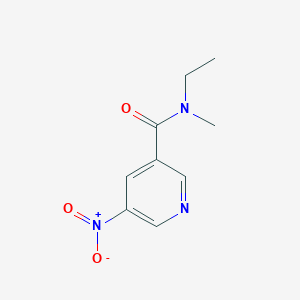
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
![2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene](/img/structure/B14613450.png)
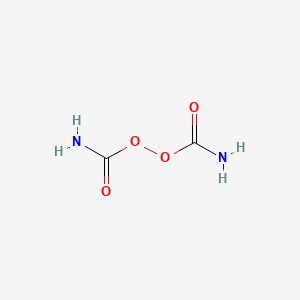

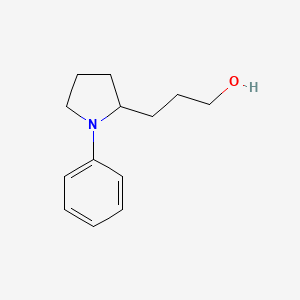
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
